molecular formula C10H14O B13454215 Dispiro[3.1.3^{6}.1^{4}]decan-1-one

Dispiro[3.1.3^{6}.1^{4}]decan-1-one

Katalognummer: B13454215
Molekulargewicht: 150.22 g/mol
InChI-Schlüssel: CGFDQKHLCVRTLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dispiro[3.1.3{6}.1{4}]decan-1-one is a unique organic compound characterized by its distinctive spirocyclic structure. This compound features two spiro-connected cyclopropane rings fused to a central decane framework, with a ketone functional group at the first position. The spirocyclic nature of Dispiro[3.1.3{6}.1{4}]decan-1-one imparts unique chemical and physical properties, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dispiro[3.1.3{6}.1{4}]decan-1-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopropane derivatives with suitable reagents can lead to the formation of the spirocyclic structure. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of Dispiro[3.1.3{6}.1{4}]decan-1-one may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to obtain high-purity Dispiro[3.1.3{6}.1{4}]decan-1-one suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Dispiro[3.1.3{6}.1{4}]decan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Dispiro[3.1.3{6}.1{4}]decan-1-one can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the spirocyclic framework .

Wissenschaftliche Forschungsanwendungen

Dispiro[3.1.3{6}.1{4}]decan-1-one has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of Dispiro[3.1.3{6}.1{4}]decan-1-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The ketone functional group can participate in various chemical interactions, such as hydrogen bonding and nucleophilic attacks, influencing the compound’s biological and chemical effects .

Vergleich Mit ähnlichen Verbindungen

Dispiro[3.1.3{6}.1{4}]decan-1-one can be compared with other spirocyclic compounds, such as:

Dispiro[3.1.3{6}.1

Eigenschaften

Molekularformel

C10H14O

Molekulargewicht

150.22 g/mol

IUPAC-Name

dispiro[3.1.36.14]decan-9-one

InChI

InChI=1S/C10H14O/c11-8-2-5-10(8)6-9(7-10)3-1-4-9/h1-7H2

InChI-Schlüssel

CGFDQKHLCVRTLR-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C1)CC3(C2)CCC3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.